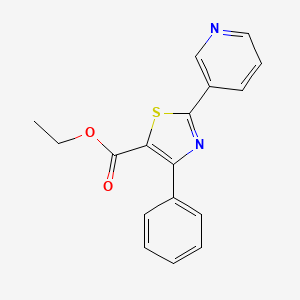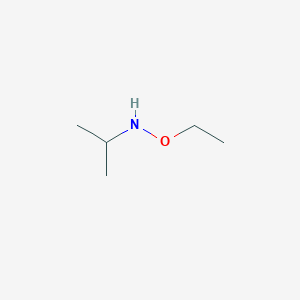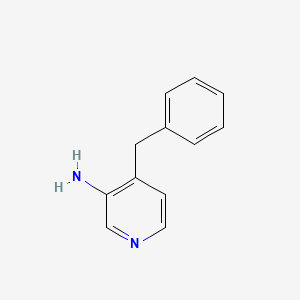
Nonanedial
Descripción general
Descripción
Nonanedial, also known as 1,9-nonanedial, is an organic compound with the molecular formula C9H16O2. It is a dialdehyde, meaning it contains two aldehyde functional groups (-CHO) at each end of a nine-carbon chain. This compound is a colorless liquid with a pungent odor and is sparingly soluble in water but readily soluble in organic solvents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nonanedial can be synthesized through various methods. One common method involves the hydroformylation of 7-octen-1-al with a mixture of hydrogen and carbon monoxide in the presence of a rhodium complex catalyst. The reaction is typically carried out in an aqueous sulfolane or 1,4-butanediol solution . Another method involves the oxidation of oleic acid, which can be obtained from natural glycerides, with ozone. The resulting azelaic acid is then converted to an azelaic acid ester and partially reduced with lithium aluminum hydride .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation process due to its efficiency and scalability. The reaction mixture is extracted with a primary alcohol or a mixture of a primary alcohol and a saturated aliphatic hydrocarbon to isolate this compound. The extraction residue containing the catalyst components is then recycled back to the hydroformylation step .
Análisis De Reacciones Químicas
Types of Reactions
Nonanedial undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nonanoic acid.
Reduction: It can be reduced to form 1,9-nonanediol.
Condensation: This compound can react with phenols in the presence of hydrogen chloride to form cyclic oligomers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 1,9-Nonanediol.
Condensation: Cyclic oligomers, including calixarene-dimer-type and calixarene-trimer-type cyclic oligomers.
Aplicaciones Científicas De Investigación
Nonanedial has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of polymers and aromatic chemicals.
Biology: Acts as a protein- or enzyme-immobilizing agent.
Medicine: Utilized in the production of pharmaceuticals.
Industry: Employed as a disinfectant and in the production of polyimines and azelaic acid.
Mecanismo De Acción
Nonanedial exerts its effects primarily through its aldehyde functional groups. These groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their immobilization. The molecular targets include amino groups on lysine residues and thiol groups on cysteine residues. The pathways involved often include the formation of Schiff bases and Michael addition reactions.
Comparación Con Compuestos Similares
Nonanedial can be compared with other dialdehydes such as:
Glutaraldehyde: A five-carbon dialdehyde used as a disinfectant and fixative.
Malonaldehyde: A three-carbon dialdehyde known for its role in lipid peroxidation.
Hexanedial: A six-carbon dialdehyde used in organic synthesis.
This compound is unique due to its longer carbon chain, which provides different reactivity and solubility properties compared to shorter-chain dialdehydes. Its ability to form cyclic oligomers with phenols also sets it apart from other dialdehydes .
Propiedades
IUPAC Name |
nonanedial | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c10-8-6-4-2-1-3-5-7-9-11/h8-9H,1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKWEBKVMWZDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC=O)CCCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B3269707.png)
![[1,1'-Biphenyl]-3-ol, benzoate](/img/structure/B3269713.png)



![Ethyl 3,6-dimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269753.png)
![Ethyl 2,3,6-trimethyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate](/img/structure/B3269757.png)




